2-Cyclobutaneglycine
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Overview
Description
2-Cyclobutaneglycine is a unique amino acid derivative characterized by a cyclobutane ring attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutaneglycine typically involves the [2+2] cycloaddition reaction, which is a well-established method for constructing cyclobutane rings . This reaction can be carried out under photochemical conditions or using metal catalysts to facilitate the formation of the four-membered ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the [2+2] cycloaddition reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutaneglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert it into cyclobutanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclobutanone, cyclobutanol, and various substituted cyclobutane derivatives .
Scientific Research Applications
2-Cyclobutaneglycine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Research explores its use in developing new pharmaceuticals with unique biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutaneglycine involves its interaction with specific molecular targets and pathways. The cyclobutane ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity . Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanone: A ketone derivative of cyclobutane.
Cyclobutanol: An alcohol derivative of cyclobutane.
Uniqueness: 2-Cyclobutaneglycine is unique due to its amino acid structure combined with a cyclobutane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other cyclobutane derivatives, making it a valuable compound for specialized applications .
Properties
CAS No. |
4426-01-1 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(cyclobutylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-7-5-2-1-3-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
KQLGGQARRCMYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC(=O)O |
Origin of Product |
United States |
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